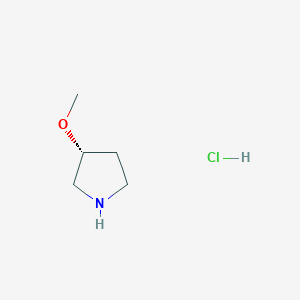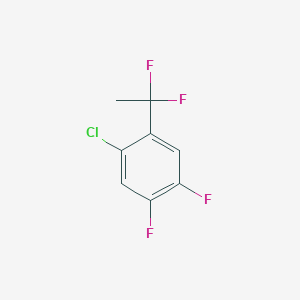
Ácido 3-(2-Fluorofenil)picolínico
Descripción general
Descripción
3-(2-Fluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is in turn connected to the picolinic acid moiety
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)picolinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies due to its unique structural properties.
Mecanismo De Acción
Target of Action
The primary target of picolinic acid, a derivative of which is 3-(2-Fluorophenyl)picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, contributing to its anti-viral properties .
Biochemical Pathways
Picolinic acid is a metabolite of the amino acid tryptophan through the kynurenine pathway . It has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Pharmacokinetics
Picolinic acid, a related compound, is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The result of the action of picolinic acid is the inhibition of viral replication and packaging, making it an effective anti-viral agent . It has been shown to be effective against various viruses, including SARS-CoV-2 and influenza A virus .
Análisis Bioquímico
Biochemical Properties
3-(2-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with zinc finger proteins, which are involved in viral replication and packaging as well as normal cell homeostatic functions . The nature of these interactions often involves binding to these proteins, altering their structure, and inhibiting their function.
Cellular Effects
The effects of 3-(2-Fluorophenyl)picolinic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This inhibition can lead to significant changes in cellular processes, including the disruption of viral replication and the modulation of immune responses.
Molecular Mechanism
At the molecular level, 3-(2-Fluorophenyl)picolinic acid exerts its effects through several mechanisms. It binds to zinc finger proteins, disrupting their structure and inhibiting their function . This binding interaction is crucial for its antiviral activity, as it prevents the proper functioning of proteins involved in viral replication. Additionally, it interferes with cellular endocytosis, further inhibiting viral entry into host cells .
Temporal Effects in Laboratory Settings
The effects of 3-(2-Fluorophenyl)picolinic acid over time in laboratory settings have been studied extensively. It has been found to be stable under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its antiviral activity, with no significant loss of efficacy. In vitro and in vivo studies have demonstrated its ability to consistently inhibit viral entry and replication over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 3-(2-Fluorophenyl)picolinic acid vary with different dosages. At lower doses, it has been shown to be effective in inhibiting viral replication without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(2-Fluorophenyl)picolinic acid is involved in several metabolic pathways. It is a metabolite of tryptophan and is produced through the kynurenine pathway . This pathway involves several enzymes, including indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing various physiological processes.
Transport and Distribution
The transport and distribution of 3-(2-Fluorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with zinc transporters, facilitating its movement across cellular membranes . This interaction can affect its localization and accumulation within different tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(2-Fluorophenyl)picolinic acid is crucial for its activity and function. It is primarily localized in the cytosol and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with zinc finger proteins and other biomolecules, enabling it to exert its antiviral and immunomodulatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)picolinic acid typically involves the reaction of 2-fluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(2-Fluorophenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorophenylacetic acid
- 2-Fluorobenzoic acid
- 3-Fluoropyridine
Uniqueness
3-(2-Fluorophenyl)picolinic acid is unique due to the presence of both the fluorophenyl and picolinic acid moieties. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)9-5-3-7-14-11(9)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDYIYSGTHBKBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255212 | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-16-2 | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
